molecular formula C13H21N5 B11743193 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11743193
M. Wt: 247.34 g/mol
InChI Key: PWGDUKQPGFHCQV-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl and a methyl group, while the other is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate yields 1-ethyl-4-methyl-1H-pyrazole.

    Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1-ethyl-4-methyl-1H-pyrazole with an appropriate alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step is the coupling of the two pyrazole rings. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the nitrogen atoms of the pyrazole rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

The compound has shown promise in preclinical studies as a potential treatment for certain diseases. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the second pyrazole ring.

    1-propyl-1H-pyrazole: Similar structure but lacks the ethyl and methyl substitutions.

    1-ethyl-4-methyl-1H-pyrazole: Similar structure but lacks the propyl substitution.

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to the presence of two pyrazole rings with distinct substitutions This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-4-7-17-8-6-13(16-17)14-10-12-11(3)9-15-18(12)5-2/h6,8-9H,4-5,7,10H2,1-3H3,(H,14,16)

InChI Key

PWGDUKQPGFHCQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=C(C=NN2CC)C

Origin of Product

United States

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